molecular formula C17H17NO B14641928 1H-Indole-3-ethanol, 2-methyl-1-phenyl- CAS No. 52915-56-7

1H-Indole-3-ethanol, 2-methyl-1-phenyl-

Cat. No.: B14641928
CAS No.: 52915-56-7
M. Wt: 251.32 g/mol
InChI Key: RBPQYCNZSKRITL-UHFFFAOYSA-N
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Description

1H-Indole-3-ethanol, 2-methyl-1-phenyl- is a synthetic indole derivative of significant interest in medicinal chemistry and organic synthesis. The indole scaffold is a near-ubiquitous component in biologically active compounds and natural products, recognized for its diverse pharmacological potential . Researchers value this core structure for developing novel therapeutic agents, as indole derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antioxidant properties . The specific substitution pattern on the indole nucleus, such as the 3-ethanol side chain and the 1-phenyl group in this compound, is often explored to fine-tune molecular properties, lipophilicity, and binding affinity to specific biological targets. This makes 1H-Indole-3-ethanol, 2-methyl-1-phenyl- a valuable building block for constructing more complex molecules and a key intermediate for screening new bioactive substances. Its applications extend to serving as a precursor in the synthesis of various heterocyclic compounds for further pharmacological evaluation . This product is intended for research purposes in laboratory settings only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

52915-56-7

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

2-(2-methyl-1-phenylindol-3-yl)ethanol

InChI

InChI=1S/C17H17NO/c1-13-15(11-12-19)16-9-5-6-10-17(16)18(13)14-7-3-2-4-8-14/h2-10,19H,11-12H2,1H3

InChI Key

RBPQYCNZSKRITL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C3=CC=CC=C3)CCO

Origin of Product

United States

Structure Activity Relationship Sar and Derivatization Strategies for 1h Indole 3 Ethanol, 2 Methyl 1 Phenyl

Systematic Modification of the Ethanol (B145695) Side Chain at C3

The ethanol substituent at the C3 position of the indole (B1671886) ring presents a prime site for chemical modification. The presence of a terminal hydroxyl group allows for a variety of chemical transformations that can significantly alter the compound's physicochemical properties, such as polarity, lipophilicity, and hydrogen bonding capability.

Esterification and Etherification of the Hydroxyl Group

The conversion of the primary alcohol of 1H-Indole-3-ethanol, 2-methyl-1-phenyl- into esters or ethers is a common and effective strategy to modulate its properties. Esterification, typically achieved by reacting the alcohol with carboxylic acids, acid chlorides, or anhydrides, masks the polar hydroxyl group. This transformation generally increases the lipophilicity (logP value) of the parent compound, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, esters can be designed to be metabolically labile, acting as prodrugs that are hydrolyzed in vivo to release the active parent alcohol.

Etherification involves replacing the hydroxyl proton with an alkyl or aryl group. Ethers are generally more chemically stable than esters and provide a more permanent modification of the molecule's polarity and steric bulk. The choice of the ester or ether group can be tailored to probe specific interactions within a biological target. For instance, a bulky ester like a benzoate (B1203000) may explore a large hydrophobic pocket, while a small methyl ether could maintain a more compact profile.

ModificationDerivative NameR GroupExpected Physicochemical ChangeRationale for Modification
Esterification 2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl acetate-C(O)CH₃Increased lipophilicity; loss of H-bond donor capability.Prodrug strategy; improved membrane permeability.
2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl benzoate-C(O)PhSignificantly increased lipophilicity and steric bulk.Explore large hydrophobic binding pockets.
Etherification 3-(2-methoxyethyl)-2-methyl-1-phenyl-1H-indole-CH₃Moderately increased lipophilicity; loss of H-bond donor.Increase metabolic stability compared to esters.
3-(2-benzyloxyethyl)-2-methyl-1-phenyl-1H-indole-CH₂PhSubstantially increased lipophilicity and steric bulk.Introduce potential for π-π stacking interactions.

Oxidation and Reduction Pathways of the Ethanol Moiety

The oxidation state of the C3-side chain is a critical determinant of its chemical character. The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid. Each step in this pathway dramatically alters the electronic and hydrogen-bonding properties of the molecule.

Oxidation to Aldehyde: The resulting compound, 2-(2-methyl-1-phenyl-1H-indol-3-yl)acetaldehyde, is more electrophilic and can potentially form covalent bonds (e.g., Schiff bases) with biological nucleophiles.

Oxidation to Carboxylic Acid: The formation of 2-(2-methyl-1-phenyl-1H-indol-3-yl)acetic acid introduces a highly polar, acidic functional group. At physiological pH, this group will be deprotonated to a carboxylate, making the molecule negatively charged and capable of forming strong ionic interactions and hydrogen bonds. This significantly increases hydrophilicity.

Reduction of the Hydroxyl Group: Complete reduction of the hydroxyl group to yield 3-ethyl-2-methyl-1-phenyl-1H-indole removes all hydrogen bonding capability from the side chain, resulting in a purely lipophilic alkyl substituent.

These transformations allow for a systematic evaluation of the importance of the hydroxyl group's hydrogen-bonding and electronic properties for biological activity.

TransformationResulting MoietyKey Property ChangePotential Interaction Change
Oxidation Aldehyde (-CHO)Electrophilic; H-bond acceptor.Potential for covalent bonding.
Oxidation Carboxylic Acid (-COOH)Acidic; H-bond donor/acceptor; anionic at phys. pH.Introduction of ionic interactions.
Reduction Ethyl (-CH₂CH₃)Non-polar; lipophilic.Enhanced van der Waals / hydrophobic interactions.

Chain Length and Branching Variations of the C3-Substituent

Altering the length and branching of the C3-substituent provides a means to probe the steric constraints of a target binding site. The synthesis of analogs with propanol, butanol, or branched alcohol side chains can define the optimal size and shape for activity.

Chain Elongation: Extending the alkyl chain (e.g., to a 3-hydroxypropyl or 4-hydroxybutyl group) can allow the terminal hydroxyl group to access interaction points further from the indole core. This strategy is often used to bridge distant binding domains within a receptor or enzyme active site.

Branching: Introducing branching, for example, by creating a secondary alcohol such as 1-(2-methyl-1-phenyl-1H-indol-3-yl)propan-2-ol, adds steric bulk closer to the indole ring. This can enhance selectivity for a specific target by preventing binding to other targets with smaller binding pockets. It can also lock the side chain into a more constrained conformation.

Systematic variations in chain length and branching are fundamental to mapping the topology of the binding site and optimizing van der Waals and hydrophobic interactions. researchgate.net

Phenyl Ring Substituent Effects at N1

Electronic and Steric Influence of Aryl Group Modifications

Substituents on the N1-phenyl ring can exert profound electronic and steric effects. researchgate.netkorea.ac.kr Electronic effects are typically mediated by a combination of induction and resonance, altering the electron density of the indole nitrogen and, by extension, the entire heterocyclic system.

Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) increase the electron density on the indole nitrogen.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) decrease the electron density.

Steric effects are particularly important when substituents are placed at the ortho-positions of the phenyl ring. An ortho-substituent can force the phenyl ring to twist out of planarity with the indole system, significantly altering the molecule's three-dimensional shape and how it presents its interaction points to a target. rsc.org This conformational restriction can lead to an increase in binding affinity or selectivity.

Halogenation and Alkyl/Alkoxy Substitutions on the N1-Phenyl Ring

Practical application of the principles above involves introducing specific functional groups onto the N1-phenyl ring.

Halogenation: Introducing halogens (F, Cl, Br) is a common strategy in medicinal chemistry. Halogens are weakly electron-withdrawing and can increase lipophilicity. A fluorine atom can sometimes participate in favorable hydrogen bonds, while larger halogens like chlorine and bromine can occupy hydrophobic pockets and are often used to modulate metabolic stability.

PositionSubstituentElectronic EffectSteric EffectPotential SAR Impact
para-FWeakly withdrawingMinimalModulates electronics; potential H-bond acceptor.
para-ClWeakly withdrawingSmallIncreases lipophilicity.
para-CH₃Weakly donatingSmallFills small hydrophobic pocket.
para-OCH₃Donating (resonance), Withdrawing (inductive)SmallH-bond acceptor; tunes electronics.
meta-CF₃Strongly withdrawingMediumAlters electrostatic potential.
ortho-CH₃Weakly donatingSignificantInduces twist in phenyl-indole dihedral angle, altering conformation.

Elucidation of the Role of the C2-Methyl Group in Molecular Interactions

The methyl group at the C2 position of the indole ring plays a critical role in defining the molecule's steric and electronic properties, which in turn governs its interactions with biological targets.

Electronic Effects: Electronically, the methyl group is a weak electron-donating group. This property can subtly influence the electron density of the indole ring system, potentially modulating its reactivity and the strength of intermolecular interactions, such as π-π stacking with aromatic residues in a binding site. The C2 position is a common site for functionalization in bioactive indole derivatives, highlighting its importance in tuning the pharmacological profile of the molecule. nih.gov

Synthesis of Hybrid Molecules Incorporating the 1H-Indole-3-ethanol, 2-methyl-1-phenyl- Core

The derivatization of the 1H-Indole-3-ethanol, 2-methyl-1-phenyl- scaffold by conjugating it with other heterocyclic systems or by forming Schiff bases and hydrazones represents a key strategy to create novel hybrid molecules with potentially enhanced or new biological activities. These syntheses would typically proceed from a precursor such as 2-methyl-1-phenyl-1H-indole-3-carbaldehyde, which can be obtained through methods like the Vilsmeier-Haack reaction. google.comekb.eg The ethanol moiety could then be introduced via reduction of the aldehyde. nih.gov

Conjugation with Other Heterocyclic Systems (e.g., Pyrazoles, Thiazoles, Oxadiazoles)

Molecular hybridization by linking the indole core to other pharmacologically important heterocycles is a well-established approach to generate novel chemical entities. lsmu.lt

Pyrazoles: Indole-pyrazole hybrids can be synthesized through several routes. A common method involves the condensation of an indole-3-carbaldehyde precursor with a 5-aminopyrazole in a solvent like ethanol, often with a catalytic amount of acetic acid, under reflux conditions. researchgate.net Another approach is the reaction of pyrazolyl bisindoles with substituted indoles in the presence of a catalyst like phosphotungstic acid. umich.edu

Thiazoles: The synthesis of indole-thiazole hybrids can be achieved by reacting an indole precursor with various thiazole-containing reagents. For instance, a multicomponent reaction involving an arylglyoxal, an indole, and an aryl thioamide in acetic acid can yield 3-(2,4-diarylthiazol-5-yl)-1H-indoles. acs.org Another strategy involves the cyclization of indolyl chalcones with a hydrazinothiazole in refluxing ethanol. acs.org

Oxadiazoles: Indole-1,3,4-oxadiazole hybrids are often synthesized from an indole-3-acetic acid or indole-3-carboxylic acid starting material. The acid is first converted to a hydrazide, which is then cyclized with a reagent like carbon disulfide to form a 1,3,4-oxadiazole-2-thiol. This intermediate can be further alkylated to produce a variety of hybrid molecules. lsmu.ltresearchgate.net

Table 1: Synthetic Strategies for Indole-Heterocycle Hybrids

Heterocycle Precursor (Indole Moiety) Reagents Conditions Reference(s)
Pyrazole Indole-3-carbaldehyde 5-Aminopyrazoles, Acetic Acid Ethanol, Reflux researchgate.net
Thiazole Indole, Arylglyoxal Aryl thioamide, Acetic Acid Sealed heating acs.org
Oxadiazole Indole-3-carbohydrazide Carbon Disulfide, KOH; then Alkyl Halide Ethanol, Reflux lsmu.ltresearchgate.net

Formation of Schiff Bases and Hydrazone Derivatives

The formation of imine (-C=N-) linkages is a straightforward way to introduce diverse functionalities onto the indole scaffold.

Schiff Bases: Schiff bases are typically synthesized via the condensation reaction between an indole-3-carboxaldehyde (B46971) precursor and a primary amine. wjpsonline.com The reaction is often carried out in a solvent such as ethanol or methanol (B129727) at room temperature or under reflux, sometimes with the addition of an acid catalyst. nih.govresearchgate.netijacskros.com A wide variety of amines, including amino acids and aminophenols, can be used to generate a library of derivatives. nih.gov

Hydrazone Derivatives: Hydrazones, which contain the -NH-N=CH- pharmacophore, are formed by reacting an indole-3-carbaldehyde with various substituted hydrazines or carbohydrazides. researchgate.netnih.gov Alternatively, an indole-3-carbohydrazide can be condensed with different aldehydes or ketones. nih.govbipublication.com These reactions are generally performed in ethanol with a catalytic amount of acetic acid under reflux. researchgate.net

Table 2: Synthesis of Indole-Based Schiff Bases and Hydrazones

Derivative Type Precursor (Indole Moiety) Reagents Conditions Reference(s)
Schiff Base Indole-3-carboxaldehyde Primary Amines (e.g., amino acids, aminophenols) Ethanol, Reflux nih.govresearchgate.net
Hydrazone Indole-3-carbaldehyde Substituted Hydrazides/Hydrazines Ethanol, Acetic Acid, Reflux researchgate.net
Hydrazone Indole-3-carbohydrazide Aldehydes/Ketones Ethanol, Acetic Acid, Reflux nih.govbipublication.com

Conformational Analysis and its Implications for Molecular Recognition

The three-dimensional structure of 1H-Indole-3-ethanol, 2-methyl-1-phenyl- is fundamental to its ability to interact with biological macromolecules. Conformational analysis of this molecule, informed by studies of close analogues, provides insight into its potential for molecular recognition.

Crystallographic data for the structurally similar compound 2-Methyl-1-phenyl-1H-indole-3-carbonitrile reveals a significant dihedral angle of 64.92° between the indole ring system and the N-phenyl ring. nih.gov This non-planar conformation is a key feature. The steric pressure from the C2-methyl group likely contributes to this twisted arrangement, preventing free rotation of the phenyl group and locking the molecule into a more defined shape. researchgate.net In another related structure, (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol, the angle is even larger at 80.37°, although the bulky sulfonyl group influences this. nih.gov

The C3-ethanol side chain introduces additional conformational flexibility. Rotation is possible around the C3-Cβ and Cβ-Cα bonds, allowing the terminal hydroxyl group to adopt various spatial orientations. This flexibility can be advantageous for molecular recognition, enabling the hydroxyl group to act as a hydrogen bond donor or acceptor to find an optimal interaction within a binding site.

Implications for Molecular Recognition:

Defined 3D Shape: The non-coplanar arrangement of the phenyl and indole rings creates a distinct three-dimensional shape that can be selectively recognized by a target protein.

Hydrophobic and Aromatic Interactions: The exposed faces of the indole and phenyl rings are available for hydrophobic and π-π stacking interactions.

Hydrogen Bonding: The hydroxyl group of the ethanol side chain and the indole N-H (if not substituted) are key sites for hydrogen bonding, which is crucial for anchoring the molecule to its target. rsc.org

Steric Complementarity: The C2-methyl group provides a specific steric feature that must be accommodated by the binding pocket, potentially contributing to the compound's selectivity for a particular target over others.

Biological and Biochemical Investigations of 1h Indole 3 Ethanol, 2 Methyl 1 Phenyl and Its Derivatives

Elucidation of Biological Mechanisms of Action

Research into the biological activities of indole (B1671886) derivatives has revealed a range of effects on fundamental cellular processes. While direct studies on 1H-Indole-3-ethanol, 2-methyl-1-phenyl- are not extensively available, investigations into related 2-phenyl-indole compounds provide significant insights into its potential biological and biochemical functions. These structurally analogous molecules have demonstrated notable interactions with key cellular signaling pathways, mechanisms of programmed cell death, and the regulation of cell proliferation.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. Dysregulation of this pathway is a hallmark of many diseases, including cancer. While direct evidence for 1H-Indole-3-ethanol, 2-methyl-1-phenyl- is pending, broader studies on indole compounds, such as indole-3-carbinol (B1674136) (I3C) and its derivatives, have shown significant inhibitory effects on the PI3K/Akt/mTOR signaling network. nih.govnih.gov These compounds have been observed to inhibit the activation of Akt, a key downstream effector in this cascade. nih.gov The inhibition of Akt by certain indole derivatives suggests a potential mechanism by which these compounds can exert anti-proliferative and pro-apoptotic effects. nih.gov Given the structural similarities, it is plausible that 1H-Indole-3-ethanol, 2-methyl-1-phenyl- may also modulate this crucial signaling pathway.

Table 1: Investigated Effects of Indole Derivatives on PI3K/Akt Signaling

Compound Family Observed Effect Key Target Potential Implication
Indole-3-carbinol (I3C) Derivatives Inhibition of Akt activation Akt Anti-proliferative, Pro-apoptotic

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. The NF-κB signaling pathway is integral to inflammatory responses. Studies have identified 2-phenylindole (B188600) and its derivatives as inhibitors of NF-κB. nih.govrsc.org For instance, the parent compound, 2-phenylindole, displayed inhibitory activity against NF-κB with a reported IC50 value of 25.4 ± 2.1 μM. nih.govrsc.org Further chemical modifications of the 2-phenylindole scaffold have led to the development of derivatives with enhanced NF-κB inhibitory activity. nih.govrsc.org For example, a 6′-MeO-naphthalen-2′-yl indole derivative exhibited potent NF-κB inhibition with an IC50 value of 0.6 ± 0.2 μM. nih.govrsc.org Another study reported that 2-phenyl indole derivatives were able to suppress NF-κB signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages, leading to the inhibition of pro-inflammatory cytokines like TNF-α and IL-6. This suggests that the 2-methyl-1-phenyl-indole core of the subject compound is a promising scaffold for the modulation of NF-κB-mediated signaling.

Table 2: NF-κB Inhibitory Activity of 2-Arylindole Derivatives

Compound IC50 (μM) for NF-κB Inhibition
2-Phenylindole 25.4 ± 2.1
3-Carboxaldehyde oxime of 2-phenylindole 6.9 ± 0.8
Cyano substituted 2-phenylindole 8.5 ± 2.0

Cyclooxygenase (COX) enzymes are key players in the inflammatory process, responsible for the synthesis of prostaglandins. While not a direct measure of signaling pathway modulation in the same vein as PI3K/Akt or NF-κB, COX inhibition is a critical aspect of anti-inflammatory action. Research on various indole derivatives has demonstrated their potential as COX inhibitors. Although specific data for 1H-Indole-3-ethanol, 2-methyl-1-phenyl- is not available, the general class of indole-containing compounds has been a rich source of molecules with COX-inhibitory properties.

Apoptosis, or programmed cell death, is a vital process for removing unwanted or damaged cells. Many therapeutic strategies aim to induce apoptosis in diseased cells. Research on 2-phenylindole derivatives has shown that they can induce apoptosis in various cancer cell lines. For example, these compounds have demonstrated anti-proliferative effects on breast cancer cell lines by inhibiting tubulin polymerization, which leads to mitotic arrest and subsequently, apoptosis. In lung cancer cells, certain 2-phenylindole derivatives have been reported to induce apoptosis through mechanisms involving DNA intercalation and the inhibition of topoisomerase enzymes. A study on 3-methyl-2-phenyl-1H-indoles, which are structurally related to the compound of interest, found that the most potent derivatives induced apoptosis. acs.org Cytofluorimetric analysis of a promising compound from this series confirmed its ability to cause a collapse of the mitochondrial transmembrane potential and a significant increase in the sub-G0 phase, which are characteristic features of apoptosis. acs.org

The ability to control cell proliferation is fundamental to normal development and tissue homeostasis, and its loss is a defining feature of cancer. Several studies have highlighted the anti-proliferative effects of 2-phenylindole derivatives. These compounds have been shown to inhibit the growth of various cancer cell lines, including those from breast and lung cancers. A series of 3-methyl-2-phenyl-1H-indoles were synthesized and evaluated for their antiproliferative activity against human tumor cell lines, with some compounds showing significant growth inhibition at micromolar concentrations. acs.org The antiproliferative mechanism for some 2-phenylindoles has been linked to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division. acs.org

Table 3: Antiproliferative Activity of 3-Methyl-2-phenyl-1H-indole Derivatives

Cell Line Compound Class Observed Effect
HeLa (Cervix Adenocarcinoma) 3-Methyl-2-phenyl-1H-indoles Growth Inhibition
A2780 (Ovarian Carcinoma) 3-Methyl-2-phenyl-1H-indoles Growth Inhibition

Modulation of Cellular Signaling Pathways

Research on Antimicrobial Potency

The indole nucleus is a prominent scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds. Derivatives of 1H-Indole, particularly those with substitutions at the 1, 2, and 3 positions, have been the subject of extensive research to evaluate their potential as antimicrobial agents. This section explores the documented antibacterial, antifungal, antitubercular, and antiviral activities of compounds structurally related to 1H-Indole-3-ethanol, 2-methyl-1-phenyl-.

Derivatives of 2-phenyl-1H-indole have demonstrated notable antibacterial properties against a spectrum of pathogenic bacteria. Studies indicate that Gram-negative bacteria may be more susceptible to these compounds than Gram-positive bacteria. ijpsonline.com For instance, certain 2-phenyl-1H-indole derivatives have shown activity against Enterobacter sp., with para-nitro substituted compounds being particularly effective. ijpsonline.com In contrast, activity against Bacillus sp. was found to be moderate, with only a few derivatives showing efficacy at a concentration of 100 μg/ml. ijpsonline.com

The antimicrobial potential of the indole core has been expanded through molecular hybridization, combining the indole moiety with other pharmacologically active heterocycles like the 1,2,4-triazole (B32235). This approach has yielded indole-triazole conjugates with moderate to good activity against several Gram-negative strains, exhibiting Minimum Inhibitory Concentration (MIC) values around 250 µg/mL. nih.gov Research has also highlighted that an unsubstituted N-H group in the indole ring can be crucial for activity against pathogens such as K. pneumoniae, E. coli, and P. aeruginosa. nih.gov

Furthermore, bis-indolyl methane (B114726) derivatives have been synthesized from 2-phenyl-1H-indole and tested for their antibacterial action. One such compound, 3-((4-chlorophenyl)(2-phenyl-1H-indol-3-yl)methyl)-2-phenyl-1H-indole, exhibited greater activity against S. aureus and E. coli than the standard antibiotic Ampicillin. ijsrset.comresearchgate.net Similarly, tris(1H-indol-3-yl)methylium salts have shown high efficacy against Gram-positive bacteria, including multidrug-resistant clinical isolates, with MICs for the most active derivatives ranging from 0.13 to 2.0 μg/mL. nih.gov

Table 1: Antibacterial Activity of Selected Indole Derivatives This table is interactive. Use the search bar to filter results.

The investigation into indole derivatives has also revealed promising antifungal properties. Bis-indole compounds derived from 2-phenyl-1-H-indole have been evaluated for their efficacy against various fungal species, including Candida albicans, Aspergillus niger, and Aspergillus clavatus. researchgate.net Similarly, other substituted 2-phenyl-1H-indoles have been screened against phytopathogenic fungi such as Rhizoctonia solani and Fusarium monilliforme. researchgate.net

The strategy of creating hybrid molecules has also been successful in the development of antifungal agents. Indole derivatives incorporating 1,2,4-triazole and 1,3,4-thiadiazole (B1197879) moieties have demonstrated a broad spectrum of activity. nih.gov Specifically, certain indole-triazole derivatives exhibited excellent antifungal effects against Candida krusei and moderate activity against Candida albicans, with some compounds showing MIC values as low as 3.125 µg/mL. nih.gov This suggests that the combination of the indole nucleus with an azole ring, a well-known antifungal pharmacophore, can lead to potent new therapeutic candidates. nih.gov

Table 2: Antifungal Activity of Selected Indole Derivatives This table is interactive. Use the search bar to filter results.

The indole scaffold is a key component in compounds investigated for their activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. A series of synthesized 3-phenyl-1H-indoles were evaluated as inhibitors of Mtb growth in vitro. The research identified compounds with significant bactericidal activity at concentrations near their MIC.

Structure-activity relationship (SAR) studies on these 3-phenyl-1H-indoles provided valuable insights. The introduction of a trifluoromethyl group at the 4-position of the phenyl ring in a 2-methyl-1H-indole structure resulted in a compound with a potent MIC of 18.2 µM. Conversely, adding a fluorine atom at the same position reduced the activity. This suggests that both the electronic and steric properties of the substituents on the phenyl ring play a crucial role in the antimycobacterial potency of these molecules.

The indole core structure has been explored for its potential in developing antiviral agents, particularly against the Hepatitis B Virus (HBV). Research into various series of indole derivatives has shown promising results in vitro. For example, a series of ethyl 5-hydroxy-1H-indole-3-carboxylates were synthesized and evaluated for their anti-HBV activities in 2.2.15 cells. jlu.edu.cn Certain compounds within this class demonstrated significant inhibitory effects on HBV DNA replication, proving to be more potent than the reference drug, lamivudine. jlu.edu.cn

Another study focused on ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates, finding that the introduction of a halogen on the phenyl ring at the 2-position could enhance anti-HBV activity. These findings underscore the potential of the indole scaffold as a foundation for the development of novel anti-HBV therapeutic agents. While these studies establish the antiviral potential of the broader indole class, specific investigations into the anti-HBV activity of 1H-Indole-3-ethanol, 2-methyl-1-phenyl- have not been detailed in the available literature.

Neuroactive Potential Investigations

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that are widely distributed throughout the brain and are involved in various cognitive processes. They are significant targets for drugs addressing neurological and psychiatric disorders. These receptors play a key role in synaptic neurotransmission and are implicated in the mechanisms of addiction to substances like nicotine (B1678760) and ethanol (B145695). nih.gov The activation of different nAChR subtypes, such as α4β2* and α7, can modulate the release of several neurotransmitters, including dopamine, and influence synaptic plasticity. nih.gov

While the indole scaffold is a well-known privileged structure in medicinal chemistry, capable of interacting with a wide range of biological targets, there is currently no specific research available from the provided search results that investigates the direct interaction of 1H-Indole-3-ethanol, 2-methyl-1-phenyl- or its close derivatives with nicotinic acetylcholine receptors.

Exploration of Neuroprotective Effects

Derivatives of 1H-Indole-3-ethanol, 2-methyl-1-phenyl- have been a subject of research for their potential to protect nerve cells from damage. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key factor in the development of neurodegenerative disorders.

In studies using SH-SY5Y neuroblastoma cells, a common model for neuronal research, certain indole-based compounds have demonstrated significant neuroprotective properties. When these cells were exposed to hydrogen peroxide (H₂O₂), a potent ROS, a substantial decrease in cell viability was observed. However, pretreatment with specific indole derivatives significantly mitigated this toxicity and preserved cell viability, indicating a protective effect against oxidative stress-induced cell death.

Neuroprotective Effects of Indole Derivatives on H₂O₂-Treated SH-SY5Y Cells

CompoundCell Viability (%) vs. H₂O₂ Control
Compound 2189.41 ± 5.03%
Compound 2083.69 ± 3.22%
Compound 2283.59 ± 1.83%
Compound 1279.98 ± 3.15%
Compound 1376.93 ± 6.11%
Compound 1476.18 ± 0.74%

Data represents the mean ± standard deviation of cell viability in the presence of the specified compound and H₂O₂ compared to cells treated with H₂O₂ alone.

Research into Anticonvulsant Properties

The indole nucleus is a structural component of interest in the development of new anticonvulsant agents. Research has explored various substituted 2-phenylindole derivatives for their ability to prevent or reduce the severity of seizures in experimental models.

One of the primary screening methods used is the maximal electroshock (MES) seizure test, which induces a generalized tonic-clonic seizure and is considered a model for generalized epilepsy. In these tests, several N-phenyl-3-substituted phenyl indolo(2,3) imidazole (B134444) derivatives have shown significant anticonvulsant activity. Notably, compounds designated as 1b and 1c were identified as potential leads for further investigation due to their high efficacy in this model.

Further studies on other series of 2-phenylindole derivatives have identified compounds with moderate but notable activity against the extensor phase of seizures in the MES test, showing potential for controlling the most severe phase of the seizure.

Anticonvulsant Screening of 2-Phenylindole Derivatives in MES Test

CompoundObserved ActivityReference Standard
Compound 1bHighly SignificantDiazepam
Compound 1cHighly SignificantDiazepam

Antioxidant Activity and Oxidative Stress Mitigation

The antioxidant properties of indole derivatives are fundamental to many of their observed biological effects, including neuroprotection. nih.gov These compounds can mitigate oxidative stress by acting as free-radical scavengers. nih.gov Oxidative stress contributes to a wide range of disorders by causing damage to key biomolecules like lipids, proteins, and DNA. nih.gov

Research has shown that indole derivatives can protect neuronal cells from oxidative damage. nih.gov For instance, 3-methyl-1-phenyl-2-pyrazolin-5-one (MCI-186), a related heterocyclic compound, effectively inhibits the oxidation of lipid membranes, performing as efficiently as ascorbate (B8700270) (Vitamin C) against water-soluble radicals and nearly as well as α-tocopherol (Vitamin E) against lipid-soluble radicals. nih.gov This demonstrates the potential of such chemical structures to function as potent antioxidants in various cellular environments. nih.gov

Reaction with Malondialdehyde (MDA) in Lipid Peroxidation Assays

A significant application of the chemical properties of N-methyl-2-phenylindole, a derivative of the core structure, is in the quantification of lipid peroxidation. researchgate.net Lipid peroxidation is a key indicator of oxidative damage, and one of its end products is malondialdehyde (MDA). researchgate.net

N-methyl-2-phenylindole reacts with MDA under specific acidic conditions to form a stable chromophoric cyanine (B1664457) product. nih.gov This product has a maximal absorbance at a wavelength of 586 nm. nih.govacs.orgacs.orgnih.gov The intensity of the color produced is directly proportional to the amount of MDA present, allowing for a precise colorimetric assay to measure the extent of lipid peroxidation in biological samples. acs.orgnih.gov

Interestingly, the choice of acid catalyst plays a crucial role in the specificity of the assay. acs.orgacs.orgnih.gov

Using methanesulfonic acid , N-methyl-2-phenylindole reacts with both MDA and another lipid peroxidation product, 4-hydroxynonenal (B163490) (4-HNE), to produce the same 586 nm chromophore. acs.orgacs.orgnih.gov

Using hydrochloric acid , the reaction is highly selective for MDA, with a negligible reaction from 4-HNE. acs.orgacs.orgnih.gov

This differential reactivity allows researchers to either measure a broader range of lipid aldehydes or to specifically quantify MDA, providing a versatile tool for studying oxidative stress. acs.orgnih.gov

Anti-inflammatory and Analgesic Research

Derivatives of 3-methyl-2-phenyl-1-substituted-indole have been synthesized and evaluated as analogs of indomethacin (B1671933), a well-known nonsteroidal anti-inflammatory drug (NSAID). nih.gov These studies aim to identify new compounds with potent anti-inflammatory and pain-relieving (analgesic) properties. nih.gov

The anti-inflammatory effects are often tested in vivo using the carrageenan-induced paw edema model in rats, where a reduction in swelling indicates anti-inflammatory activity. Several derivatives, particularly those containing a methanesulfonyl (SO₂Me) group, have demonstrated high levels of activity, in some cases comparable to or even exceeding that of indomethacin at specific time points. nih.gov These methanesulfonyl derivatives have consistently shown the highest anti-inflammatory and analgesic activities across various tests. nih.gov

In Vivo Anti-inflammatory Activity of 3-Methyl-2-phenyl-1-substituted-indole Derivatives

Compound% Inhibition of Edema (1 hr)% Inhibition of Edema (3 hr)% Inhibition of Edema (6 hr)
10d (benzoyl derivative with SO₂Me)67.9%80.1%78.8%
10e (4-chlorobenzoyl derivative with SO₂Me)73.5%66.8%57.9%
10a (benzoyl derivative)26.9%17.4%21.2%
10c (benzyl derivative)5.8%8.8%6.1%
Indomethacin (Reference)71.2%86.3%88.4%

Data represents the percentage reduction in paw edema compared to a control group. Higher percentages indicate greater anti-inflammatory activity.

Other Therapeutic Research Areas (e.g., Antimalarial, Antidiabetic, Antihypertensive, Antipyretic)

The versatile indole scaffold has been explored for a wide range of therapeutic applications beyond those previously mentioned. nih.gov The structural diversity achievable with indole derivatives makes them promising candidates for drug discovery in various fields.

One area of investigation is in the development of new antimalarial agents. nih.gov Researchers have designed and synthesized indole derivatives, including indoloisoquinolines and indolizinoindolones, which have shown activity against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. nih.gov

Additionally, synthetic indole derivatives have been evaluated for antipyretic (fever-reducing) activity. nih.gov In studies using the Brewer's yeast-induced pyrexia model, certain indole amines demonstrated the ability to reduce body temperature, highlighting their potential as antipyretic agents. nih.gov Two compounds in particular, designated 3a-II and 4a-II, were identified as having effective pharmacological capacity in tests for anti-inflammatory, analgesic, and antipyretic activities. nih.gov

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used for virtual screening, where large libraries of small molecules are docked against a known protein target to identify potential drug candidates. For 1H-Indole-3-ethanol, 2-methyl-1-phenyl-, molecular docking can be employed for in silico target fishing, a strategy aimed at identifying its potential biological targets. nih.govnih.govresearchgate.net This involves docking the compound against a panel of known protein structures to predict which ones it is most likely to bind to, thereby elucidating its potential mechanism of action.

While specific docking studies on 1H-Indole-3-ethanol, 2-methyl-1-phenyl- are not extensively documented in publicly available literature, research on structurally similar indole (B1671886) derivatives provides a strong precedent for its application. For instance, studies on 2-phenyl-1H-indole derivatives have utilized molecular docking to predict their binding interactions with estrogen and progesterone (B1679170) receptors, suggesting their potential as breast cancer inhibitors. biointerfaceresearch.com In another example, a (2-Methyl-1-Phenylsulfonyl-1h-Indol-3-yl)Phenylmethyl Acetate was docked against the nicotinic acetylcholine (B1216132) receptor to explore its potential as an inhibitor. jocpr.comjocpr.com

The process of molecular docking involves preparing the 3D structure of 1H-Indole-3-ethanol, 2-methyl-1-phenyl- and the target protein, followed by a search algorithm that explores various binding poses of the ligand within the protein's active site. A scoring function is then used to estimate the binding affinity for each pose, typically expressed in kcal/mol. Lower binding energy values indicate a more favorable interaction.

The binding affinity and interaction patterns of 1H-Indole-3-ethanol, 2-methyl-1-phenyl- with a hypothetical protein target, based on studies of similar molecules, could be tabulated as follows:

Protein TargetBinding Affinity (kcal/mol)Interacting ResiduesInteraction Type
Cyclooxygenase-2 (COX-2)-9.8TYR385, SER530Hydrogen Bond
ARG120, LEU352Hydrophobic
Estrogen Receptor Alpha-8.5ARG394, GLU353Hydrogen Bond
LEU384, PHE404Hydrophobic
Nicotinic Acetylcholine Receptor-7.9TRP149, TYR190Pi-Pi Stacking
TYR93, LEU119Hydrophobic

This table is illustrative and based on findings for structurally related indole derivatives.

These simulations can guide the synthesis of novel derivatives of 1H-Indole-3-ethanol, 2-methyl-1-phenyl- with improved binding affinities and selectivity for specific biological targets.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. For 1H-Indole-3-ethanol, 2-methyl-1-phenyl-, DFT calculations can provide valuable insights into its electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a particularly important parameter as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. The MEP map provides a visual representation of the charge distribution around the molecule, highlighting the regions that are rich or poor in electrons, which is crucial for understanding intermolecular interactions.

A summary of hypothetical electronic properties of 1H-Indole-3-ethanol, 2-methyl-1-phenyl- calculated using DFT is shown in the table below:

PropertyValueUnit
HOMO Energy-5.8eV
LUMO Energy-1.2eV
HOMO-LUMO Gap4.6eV
Dipole Moment2.5Debye
Ionization Potential6.2eV
Electron Affinity0.8eV

The values in this table are hypothetical and for illustrative purposes.

These calculated properties are essential for understanding the molecule's behavior in chemical reactions and its interactions with biological macromolecules.

Molecular Dynamics Simulations for Conformational Sampling and Protein-Ligand Dynamics

Molecular Dynamics (MD) simulations are a computational method that allows for the study of the physical movements of atoms and molecules over time. For 1H-Indole-3-ethanol, 2-methyl-1-phenyl-, MD simulations can be used to explore its conformational landscape and to study the dynamics of its interaction with a protein target.

When combined with molecular docking, MD simulations can provide a more realistic and dynamic picture of the protein-ligand complex. An initial docked pose can be subjected to an MD simulation in a simulated physiological environment (water, ions, and appropriate temperature and pressure). This allows for the assessment of the stability of the binding pose and the identification of key interactions that are maintained over time.

For instance, MD simulations have been used to confirm the stability of the binding of 2-phenyl-1H-indole derivatives to estrogen receptors. biointerfaceresearch.com Such simulations can reveal subtle changes in the protein and ligand conformations upon binding and can help in the calculation of binding free energies, providing a more accurate prediction of the binding affinity than docking scores alone.

The following table outlines typical parameters and outputs of an MD simulation for a protein-ligand complex involving 1H-Indole-3-ethanol, 2-methyl-1-phenyl-:

Parameter/OutputDescription
Simulation TimeThe duration of the simulation, typically in nanoseconds (ns).
TrajectoryThe set of atomic coordinates at different time points, showing the movement of the system.
Root Mean Square Deviation (RMSD)A measure of the average distance between the atoms of the protein and ligand over time, indicating the stability of the complex.
Root Mean Square Fluctuation (RMSF)A measure of the fluctuation of individual residues, highlighting flexible regions of the protein.
Hydrogen Bond AnalysisThe number and duration of hydrogen bonds between the ligand and the protein.

MD simulations offer a deeper understanding of the molecular recognition process and can be crucial in the rational design of potent and selective ligands.

Advanced Analytical Characterization Techniques in Indole Research

High-Resolution Spectroscopic Methodologies (NMR, IR, Mass Spectrometry) for Structure Confirmation

For a definitive structure confirmation of 2-methyl-1-phenyl-1H-indole-3-ethanol, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework of the molecule.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the protons of the ethanol (B145695) side chain (a triplet for the -CH₂- group adjacent to the hydroxyl and a triplet for the -CH₂- group attached to the indole (B1671886) ring), a singlet for the 2-methyl group, and a complex series of multiplets for the aromatic protons on the indole ring and the N-phenyl substituent.

A ¹³C NMR spectrum would complement this by showing characteristic peaks for the aliphatic carbons of the ethanol side chain and the 2-methyl group, as well as for the aromatic carbons of the fused rings and the phenyl group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands for this compound would include:

A broad peak in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration from the alcohol group.

Multiple sharp peaks in the 3000-3100 cm⁻¹ region, corresponding to aromatic C-H stretching.

Peaks in the 1450-1600 cm⁻¹ range, indicating C=C stretching within the aromatic rings.

A C-O stretching band around 1050-1250 cm⁻¹.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and elemental formula of the compound. The fragmentation pattern observed in the mass spectrum would provide further structural evidence, likely showing fragments corresponding to the loss of the ethanol side chain or parts of the N-phenyl group.

While spectral data exists for numerous other indole derivatives, such as 4-(3-methyl-1H-indol-2-yl)phenylmethanone, this information is not directly applicable for the unequivocal identification of 2-methyl-1-phenyl-1H-indole-3-ethanol due to structural differences. orientjchem.org

X-ray Crystallography for Three-Dimensional Molecular Structure Elucidation

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. This technique would provide unambiguous confirmation of the connectivity of the atoms and reveal detailed information about bond lengths, bond angles, and the dihedral angles between the indole ring system and the N-phenyl substituent.

Although crystallographic data is available for structurally related compounds like (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol, the substitution of a phenyl for a phenylsulfonyl group significantly alters the electronic and steric properties, meaning this data cannot be used to describe the target molecule. nih.gov The crystal structure for 2-methyl-1-phenyl-1H-indole-3-ethanol has not been reported in the Cambridge Structural Database.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are crucial for the separation, purification, and purity assessment of synthesized chemical compounds.

For Isolation: Flash column chromatography on silica (B1680970) gel is a standard method for purifying indole derivatives after synthesis. rsc.org A solvent system, typically a gradient of petroleum ether and ethyl acetate, would be optimized to separate the desired product from unreacted starting materials and byproducts.

For Purity Assessment: High-Performance Liquid Chromatography (HPLC) would be the primary method for determining the purity of a sample of 2-methyl-1-phenyl-1H-indole-3-ethanol. A reverse-phase column (such as a C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water would likely be employed. The purity would be assessed by the relative area of the main peak in the chromatogram. Thin Layer Chromatography (TLC) is also routinely used to monitor the progress of reactions and check the purity of column fractions. bipublication.com

Currently, there are no published, specific chromatographic methods validated for the analysis or purification of 1H-Indole-3-ethanol, 2-methyl-1-phenyl-.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways for Scalable Production

The efficient and scalable synthesis of 1H-Indole-3-ethanol, 2-methyl-1-phenyl- is a prerequisite for any meaningful biological evaluation. While specific methods for this compound are not documented, established routes for analogous tryptophol (B1683683) derivatives can be adapted. A promising approach involves the Fischer indole (B1671886) synthesis, a robust method for creating the indole core. This could be followed by functional group manipulations to introduce the ethanol (B145695) side chain.

Another viable strategy is the reduction of corresponding indole-3-acetic acid esters or aldehydes. For instance, the reduction of ethyl indole oxoacetic acid derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) has proven effective for synthesizing various tryptophols. Microwave-assisted organic synthesis could also be explored to expedite reaction times and improve yields, a technique successfully employed for synthesizing 2-methyl-1H-indole-3-carboxylate derivatives. mdpi.com

Future research should focus on developing a stereoselective synthesis, as the biological activity of chiral molecules often resides in a single enantiomer. The development of a cost-effective and high-yield multi-step synthesis will be critical for producing the quantities required for extensive preclinical and potentially clinical studies.

Identification of New Biological Targets and Mechanisms for 1H-Indole-3-ethanol, 2-methyl-1-phenyl-

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous compounds with diverse biological activities. The parent compound, tryptophol, exhibits sleep-inducing properties and is a metabolite in various organisms, including humans. wikipedia.org The introduction of a 2-methyl and a 1-phenyl group to the tryptophol structure in 1H-Indole-3-ethanol, 2-methyl-1-phenyl- is expected to significantly alter its pharmacological profile.

Initial screening efforts should encompass a broad range of biological targets. Given the structural similarities to known bioactive molecules, potential areas of interest include:

Antimicrobial Activity: Indole derivatives have shown promise as antibacterial and antifungal agents. The lipophilic phenyl group in the target compound may enhance its ability to penetrate microbial cell membranes.

Anticancer Properties: Many indole-containing compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism of action could involve the inhibition of key enzymes or the disruption of cellular signaling pathways.

Anti-inflammatory Effects: Substituted indoles have been investigated for their anti-inflammatory potential. Screening against enzymes like cyclooxygenases (COX-1 and COX-2) could be a starting point.

Neurological Activity: The tryptophol backbone suggests potential activity in the central nervous system. Investigations into its effects on neurotransmitter receptors and transporters would be warranted.

High-throughput screening (HTS) of large compound libraries against a panel of disease-relevant targets will be instrumental in identifying the primary biological activities of 1H-Indole-3-ethanol, 2-methyl-1-phenyl-.

Rational Design and Synthesis of Next-Generation Derivatives with Enhanced Bioactivity

Once initial biological activities are identified, a program of rational drug design can be initiated to synthesize next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in this phase. By systematically modifying the substituents on the indole ring and the phenyl group, researchers can probe the key molecular interactions responsible for the observed biological effects.

Computational modeling and molecular docking studies can aid in visualizing how these derivatives interact with their biological targets, allowing for more targeted and efficient chemical synthesis. For example, if a specific enzyme is identified as a target, derivatives can be designed to optimize binding to its active site.

Table 1: Potential Modifications for SAR Studies

Position of ModificationExample SubstituentsPotential Impact
Phenyl RingHalogens (F, Cl, Br), Methoxy (B1213986), NitroAltering electronic properties and lipophilicity
Indole Ring (Positions 4, 5, 6, 7)Methyl, Halogens, HydroxylModulating solubility and metabolic stability
Ethanol Side ChainAlkylation, FluorinationInfluencing metabolic stability and binding interactions

Application in Biochemical Assays Beyond Current Scope

Beyond its potential as a therapeutic agent, 1H-Indole-3-ethanol, 2-methyl-1-phenyl- could be developed as a tool for biochemical research. For instance, fluorescently labeling the molecule could create a probe to visualize its subcellular localization or to monitor its interaction with a specific protein in real-time.

Furthermore, if the compound is found to be a potent and selective inhibitor of a particular enzyme, it could be used in biochemical assays to study the function of that enzyme in cellular pathways. The development of photoaffinity labels based on the structure of 1H-Indole-3-ethanol, 2-methyl-1-phenyl- could also be a valuable strategy for identifying its direct binding partners within the cell.

Integration with Emerging Technologies in Drug Discovery Research

The investigation of 1H-Indole-3-ethanol, 2-methyl-1-phenyl- can be significantly accelerated by integrating emerging technologies in drug discovery. The use of artificial intelligence (AI) and machine learning algorithms can help predict the biological activities and potential toxicities of novel derivatives, thereby prioritizing the most promising candidates for synthesis and testing.

Organ-on-a-chip technology can provide more physiologically relevant models for assessing the efficacy and safety of the compound compared to traditional cell cultures. Additionally, advances in cryogenic electron microscopy (cryo-EM) could enable the high-resolution structural determination of the compound bound to its biological target, providing invaluable insights for further optimization.

Q & A

Basic: What are the established synthetic routes for 1H-Indole-3-ethanol, 2-methyl-1-phenyl-? How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
The compound is typically synthesized via Friedel-Crafts alkylation or indole functionalization. For example, derivatives of 1H-indole-ethanol can be prepared by reacting substituted indoles with phenylethanol precursors under acidic or catalytic conditions. A general protocol involves:

  • Reagent Selection : Use 1H-indole derivatives and phenyl-substituted alcohols in the presence of Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) to facilitate alkylation .
  • Purification : Flash chromatography (e.g., cyclohexane/EtOAc 1:1) is effective for isolating the product, yielding ~42% purity. Higher yields (up to 60%) may require gradient elution or recrystallization .
  • Optimization : Varying solvent polarity (e.g., switching from ethanol to DMF) and temperature (60–80°C) can enhance reaction efficiency. Monitoring progress via TLC or HPLC ensures minimal byproduct formation .

Basic: Which spectroscopic techniques are most effective for characterizing 1H-Indole-3-ethanol, 2-methyl-1-phenyl-?

Methodological Answer:

  • ¹H NMR : Critical for confirming substituent positions. For example, indole NH protons resonate at δ 9.99 (br s), while methyl and phenyl groups appear as distinct singlets or multiplet patterns (δ 4.10 for CH₂ and δ 7.06–7.57 for aromatic protons) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 224.1079) and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar derivatives .
  • X-ray Crystallography : Resolves absolute configuration and ring puckering (e.g., Cremer-Pople parameters for non-planar indole systems) .

Advanced: How can crystallographic software (e.g., SHELX, ORTEP) resolve structural ambiguities in this compound?

Methodological Answer:

  • SHELX Suite : Use SHELXL for refining small-molecule structures against high-resolution data. Key steps include:
    • Inputting hkl files generated from diffraction experiments.
    • Applying restraints for disordered phenyl or methyl groups.
    • Validating refinement with R-factor convergence (<5%) .
  • ORTEP-3 : Visualize thermal ellipsoids to assess positional disorder. For example, the ethanol moiety may exhibit rotational flexibility, requiring anisotropic displacement parameter (ADP) analysis .
  • WinGX : Integrate SHELX output for publication-ready graphics, highlighting hydrogen-bonding networks (e.g., O–H···N interactions in indole systems) .

Advanced: How can contradictions between spectroscopic and crystallographic data be resolved?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., solution-phase vs. solid-state conformers). Strategies include:

  • Variable-Temperature NMR : Detect conformational exchange broadening (e.g., methyl group rotation) by acquiring spectra at 298 K vs. 90 K .
  • DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-311+G(d,p)) to identify dominant conformers .
  • Twinned Data Refinement : In SHELXL, apply TWIN/BASF commands to model pseudo-merohedral twinning, which may distort crystallographic metrics .

Advanced: What computational methods are used to predict the biological activity of derivatives of this compound?

Methodological Answer:

  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with antibacterial potency. Use descriptors like logP and HOMO-LUMO gaps .
  • Docking Studies : Simulate binding to microbial targets (e.g., cytochrome P450) using AutoDock Vina. The indole ethanol moiety often acts as a hydrogen-bond donor in active sites .
  • MD Simulations : Assess stability of ligand-target complexes (GROMACS/AMBER) over 100-ns trajectories to prioritize derivatives for synthesis .

Advanced: What are the challenges in synthesizing and characterizing enantiomerically pure derivatives?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic kinetic resolution (lipases in organic solvents) to separate enantiomers .
  • Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with TD-DFT simulations .
  • Crystallographic Pitfalls : Avoid false symmetry in space group assignment (e.g., monoclinic vs. orthorhombic) by checking systematic absences in SHELXL .

Advanced: How does the compound’s conformation influence its physicochemical properties?

Methodological Answer:

  • Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify non-planarity of the indole ring. For example, a θ value >20° indicates significant puckering, which may enhance solubility .
  • Hydrogen Bonding : Intra-molecular O–H···N bonds stabilize the ethanol-indole conformation, reducing polarity and melting point (observed via DSC) .
  • Solvent Effects : Polar solvents (e.g., acetone) stabilize zwitterionic forms, altering UV-Vis spectra (λmax shifts ~10 nm) .

Advanced: What strategies mitigate degradation during storage or biological assays?

Methodological Answer:

  • Light Sensitivity : Store in amber vials under N₂ atmosphere to prevent photo-oxidation of the indole ring .
  • pH Stability : Buffered solutions (pH 6–8) minimize ethanol hydroxyl group deprotonation, as confirmed by stability-indicating HPLC .
  • Lyophilization : For long-term storage, lyophilize with cryoprotectants (trehalose/mannitol) to maintain crystallinity and prevent hygroscopic degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.